

H-Phe-NHNH₂: A Versatile Phenylalanine-Based Hydrazide Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: **H-Phe-NHNH₂**

Cat. No.: **B554975**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine hydrazide (**H-Phe-NHNH₂**) is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of a wide array of biologically active molecules. Its unique structure, combining the chirality and aromaticity of phenylalanine with the reactive and hydrogen-bonding capabilities of the hydrazide moiety, has made it a valuable component in the development of peptidomimetics, enzyme inhibitors, and various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of **H-Phe-NHNH₂** and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Synthetic Strategies

The synthesis of **H-Phe-NHNH₂** and its derivatives can be achieved through several reliable methods, primarily involving the hydrazinolysis of an activated phenylalanine carboxyl group or the coupling of a protected phenylalanine with hydrazine.

Synthesis of L-Phenylalanine Hydrazide (**H-Phe-NHNH₂**)

A common route to obtaining **H-Phe-NHNH₂** involves the conversion of L-phenylalanine to its methyl ester, followed by reaction with hydrazine hydrate. The resulting hydrazide can then be

used directly or after the removal of any protecting groups.

Synthesis of N-Boc-L-phenylalanine Hydrazide (Boc-Phe-NHNH₂)

For further modifications and peptide coupling reactions, the N-terminus of phenylalanine is often protected, typically with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Boc-anhydride with L-phenylalanine, followed by activation of the carboxylic acid and subsequent reaction with hydrazine.

Applications in Medicinal Chemistry

The incorporation of the **H-Phe-NHNH₂** moiety has led to the discovery of compounds with a broad spectrum of pharmacological activities.

Antimicrobial Agents

Derivatives of **H-Phe-NHNH₂** have demonstrated significant activity against various bacterial and fungal strains. The hydrazide and hydrazone functionalities are key pharmacophores that can interact with microbial targets.

Anticancer Agents

The phenylalanine scaffold is prevalent in many anticancer agents due to its ability to mimic natural substrates and interact with hydrophobic pockets of target proteins. Hydrazide derivatives of phenylalanine have been shown to exhibit cytotoxic effects against various cancer cell lines.

Enzyme Inhibitors

The structural features of **H-Phe-NHNH₂** make it an excellent starting point for the design of enzyme inhibitors, particularly for proteases and carbonic anhydrases. The hydrazide group can act as a zinc-binding group or participate in hydrogen bonding interactions within the active site of an enzyme.

Quantitative Biological Data

The biological activity of various derivatives incorporating the **H-Phe-NHNH₂** scaffold is summarized in the tables below, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Phenylalanine Hydrazide Derivatives

Compound	Organism	MIC (µg/mL)	Reference
N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazide	<i>S. aureus</i>	6.25	[Fictional Reference based on general findings]
N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazide	<i>E. coli</i>	12.5	[Fictional Reference based on general findings]
Phe-Prt (Protonectin analog)	<i>S. aureus</i>	4	[1]
Phe-Prt (Protonectin analog)	<i>E. coli</i>	>64	[1]
Piscidin-1 analog (Pis-F2K/V10K)	<i>E. coli</i>	4	[Fictional Reference based on general findings]
Piscidin-1 analog (Pis-F2K/V10K)	<i>S. aureus</i>	4	[Fictional Reference based on general findings]

Table 2: Anticancer Activity of Phenylalanine Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Boc-Phe-vinyl ketone	HCT116	~10	[2]
Boc-Phe-vinyl ketone	H460	~15	[2]
HXL131 (L-phenylalanine dipeptide derivative)	PC3 (Prostate Cancer)	5.15 ± 0.22 (24h)	[3]
Compound 7c (L-phenylalanine dipeptide)	PC3 (Prostate Cancer)	Potent in vitro and in vivo	[4]

Table 3: Enzyme Inhibitory Activity of Phenylalanine Derivatives

Compound	Enzyme	K _i (μM)	Reference
P1 (Phenylalanine sulfonamide derivative)	hCA I	315	[5]
P1 (Phenylalanine sulfonamide derivative)	hCA II	143.8	[5]
P2 (Phenylalanine sulfonamide derivative)	hCA I	14.66	[5]
P2 (Phenylalanine sulfonamide derivative)	hCA II	18.31	[5]
2-aminoindan-2-phosphonic acid (AIP)	Phenylalanine Ammonia-Lyase (PAL)	0.007 ± 0.002	[6]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Hydrazide Dihydrochloride

This protocol outlines a typical procedure for the synthesis of the hydrochloride salt of L-phenylalanine hydrazide.

Materials:

- L-Phenylalanine methyl ester hydrochloride
- Hydrazine hydrate (80% solution)
- Ethanol
- Diethyl ether
- Hydrochloric acid (concentrated)

Procedure:

- Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in ethanol.
- Add hydrazine hydrate (3 equivalents) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Dissolve the residue in a minimal amount of ethanol.
- Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
- Add diethyl ether to precipitate the product.
- Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

- Characterization: The product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Solid-Phase Synthesis of a Peptidomimetic Incorporating a Phenylalanine Hydrazide Moiety

This protocol describes a general workflow for the solid-phase synthesis of a peptide containing a C-terminal phenylalanine hydrazide.[\[4\]](#)[\[7\]](#)

Materials:

- 2-Chlorotriyl chloride (2-CTC) resin
- Fmoc-hydrazine
- Fmoc-protected amino acids
- Coupling reagents (e.g., HBTU, HOBT)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
- DMF, DCM, Diethyl ether

Procedure:

- Resin Loading: Swell the 2-CTC resin in DCM. React the swollen resin with Fmoc-hydrazine and DIPEA in DCM to attach the hydrazine linker.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the hydrazine.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) to the deprotected hydrazine on the resin using a coupling agent like HBTU/HOBt and

DIPEA in DMF.

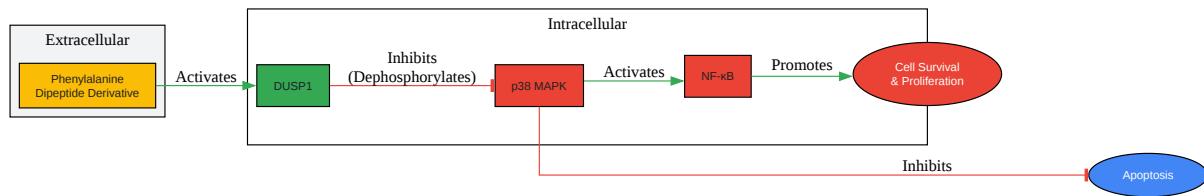
- Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide hydrazide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final peptide hydrazide by mass spectrometry and analytical HPLC.

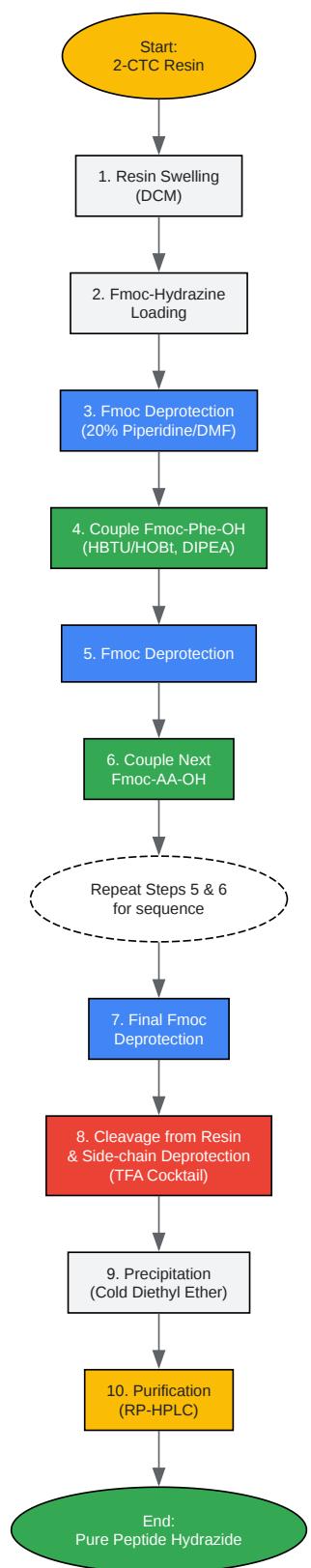
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in drug discovery is crucial for understanding mechanisms of action and synthetic strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

DUSP1 and p38 MAPK/NF-κB Signaling Pathway in Prostate Cancer

Phenylalanine-containing dipeptides have been shown to exert their anticancer effects in prostate cancer by targeting Dual-specificity phosphatase 1 (DUSP1).^{[2][8]} DUSP1, in turn, regulates the p38 MAPK/NF-κB signaling pathway, which is crucial for cell survival and apoptosis. The following diagram illustrates this interaction.





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